molecular formula C10H21ClN2O2 B1371648 tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride CAS No. 1188264-09-6

tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride

Cat. No. B1371648
CAS RN: 1188264-09-6
M. Wt: 236.74 g/mol
InChI Key: QKIJZDUDCUIGGM-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate” can be achieved from Di-tert-butyl dicarbonate and 3-Aminopyrrolidine .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate” is represented by the InChI code: 1S/C15H23N3O3/c1-15(2,3)21-14(19)18-7-5-12(10-18)20-13-9-17-6-4-11(13)8-16/h4,6,9,12H,5,7-8,10,16H2,1-3H3/t12-/m0/s1 .


Physical And Chemical Properties Analysis

The physical and chemical properties of “tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate” include a molecular weight of 200.278 , a density of 1.0±0.1 g/cm3 , a boiling point of 280.3±13.0 °C at 760 mmHg , and a flash point of 123.3±19.8 °C .

Scientific Research Applications

Enantioselective Synthesis

  • Asymmetric Synthesis: This compound is used in the asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. A study describes a practical method for this synthesis via nitrile anion cyclization, achieving high yields and enantiomeric excesses (Chung et al., 2005).

Anti-Inflammatory Applications

  • Anti-Inflammatory Activities: Research has been conducted on derivatives of tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate for potential anti-inflammatory and analgesic properties. Some compounds have shown promising activities with reduced ulcerogenic effects compared to traditional medications (Ikuta et al., 1987).

Synthesis of Pyrrolidine Derivatives

  • Continuous Flow Synthesis: The compound plays a role in the one-step continuous flow synthesis of pyrrolidine derivatives. This method is efficient for synthesizing pyrrole-3-carboxylic acids and carboxamides, including CB1 inverse agonists (Herath & Cosford, 2010).

Influenza Neuraminidase Inhibition

  • Influenza Treatment: Some studies have explored the use of tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate hydrochloride derivatives as potent inhibitors of influenza neuraminidase, an essential enzyme for the viral replication of influenza (Wang et al., 2001).

X-Ray Crystallography Studies

  • Molecular Structure Analysis: The compound has been utilized in studies involving X-ray crystallography to analyze its molecular structure and to understand the conformation and bonding in related compounds (Moriguchi et al., 2014).

Synthesis of Fluoronaphthyridines

  • Antibacterial Agents: Research has been conducted on the synthesis of fluoronaphthyridines as antibacterial agents, where derivatives of this compound have been used to create novel compounds with potential antibacterial properties (Di Cesare et al., 1992).

Safety and Hazards

The safety and hazards associated with “tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate” include hazard statements H302, H315, H318, H335 , indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl 3-(aminomethyl)pyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2.ClH/c1-10(2,3)14-9(13)12-5-4-8(6-11)7-12;/h8H,4-7,11H2,1-3H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKIJZDUDCUIGGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00662445
Record name tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1188264-09-6
Record name tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00662445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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